Fingolimod phosphate

S1P receptor pharmacology Receptor selectivity Immunomodulation

Fingolimod phosphate is the active, non-selective S1P1,3,4,5 agonist with a 6–9 day terminal half-life, ideal for chronic immunosuppression models. Unlike short-acting, selective modulators (e.g., ponesimod, ozanimod), its sustained lymphocyte sequestration enables stable, long-term study designs. Essential as a pan-S1P positive control and a prodrug activation tool.

Molecular Formula C19H34NO5P
Molecular Weight 387.5 g/mol
CAS No. 402616-23-3
Cat. No. B026995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFingolimod phosphate
CAS402616-23-3
Synonyms2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol monodihydrogen phosphate ester
FTY 720P
FTY-720P
FTY720 phosphate
FTY720-P
FTY720P
Molecular FormulaC19H34NO5P
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
InChIInChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
InChIKeyLRFKWQGGENFBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fingolimod Phosphate (CAS 402616-23-3): Baseline Identity and Role as the Active S1P Receptor Modulator Metabolite for Preclinical Procurement


Fingolimod phosphate (FTY720-P, CAS 402616-23-3) is the in vivo phosphorylated active metabolite of fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator and a structural analogue of endogenous sphingosine [1]. It functions as a high-affinity agonist for four of the five known S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5) [2]. Unlike the parent prodrug FTY720, which requires bioactivation by sphingosine kinase 2, fingolimod phosphate directly engages the target receptors, acting as a functional antagonist by inducing sustained receptor internalization and degradation . This compound is the primary pharmacological driver of immunomodulation in relapsing forms of multiple sclerosis and is a widely used tool in S1P receptor signaling research, autoimmune disease modeling, and lymphocyte trafficking studies [3].

Why Fingolimod Phosphate (402616-23-3) Cannot Be Replaced by Second-Generation S1P Modulators in Preclinical Sourcing


Generic substitution of S1P receptor modulators in experimental settings is scientifically unsound due to profound differences in receptor subtype selectivity, binding kinetics, and downstream signaling outcomes [1]. Fingolimod phosphate is a pan-agonist engaging S1P1,3,4,5 with defined Ki values , whereas newer clinical agents like siponimod, ozanimod, and ponesimod exhibit restricted subtype selectivity profiles (e.g., S1P1/5 only for siponimod/ozanimod; S1P1 only for ponesimod) [2]. These selectivity differences directly impact functional internalization kinetics, off-target signaling, and cardiac safety signatures [3]. In procurement terms, this means a reagent validated for pan-S1P pharmacology cannot be replaced by a selective modulator without altering the experimental readout. The quantitative differentiation detailed in Section 3 provides the necessary evidence for informed scientific selection.

Quantitative Differentiation of Fingolimod Phosphate (402616-23-3) vs. Siponimod, Ozanimod, and Ponesimod: A Procurement Evidence Guide


S1P Receptor Subtype Selectivity Profile: Pan-Agonist vs. Selective Modulators

Fingolimod phosphate is a pan-agonist of the S1P receptor family, binding with high affinity to S1P1, S1P3, S1P4, and S1P5 subtypes . In direct contrast, siponimod and ozanimod are selective for S1P1 and S1P5 only, while ponesimod is exclusively selective for S1P1 [1]. This broad receptor engagement profile of fingolimod phosphate is a key differentiator for studies requiring simultaneous modulation of multiple S1P receptor subtypes [2].

S1P receptor pharmacology Receptor selectivity Immunomodulation

S1P1 Receptor Binding Affinity (Ki): Fingolimod Phosphate vs. Clinical Comparators

Fingolimod phosphate exhibits a binding affinity (Ki) of 2.1 nM at the S1P1 receptor . For context, siponimod and ozanimod demonstrate EC50 values of 0.4 nM and 1.03 nM, respectively, for S1P1 agonism [1]. Direct Ki-to-EC50 cross-study comparison is limited, but the high nanomolar binding affinity of fingolimod phosphate is quantitatively defined and serves as a benchmark for pan-agonist activity at this clinically validated target [2].

Receptor binding Affinity constant Ki value

Cardiac Safety Profile: Bradycardia Risk and Heart Rate Reduction

In pooled clinical trial data, fingolimod (0.5 mg) was associated with a mean heart rate reduction of 8.1 bpm from baseline and symptomatic bradycardia in 0.6% of patients [1]. In contrast, siponimod (up to 2 mg) produced a 5.3 bpm reduction with 0.001% symptomatic bradycardia, and ozanimod (0.25 mg) a 1.9 bpm reduction with 0.001% [2]. These data, while derived from clinical studies of the prodrug FTY720, reflect the pharmacological activity of fingolimod phosphate and highlight the higher cardiovascular impact of pan-agonism compared to more selective S1P1/5 modulators [3].

Cardiovascular safety Bradycardia Adverse events

Pharmacokinetic Half-Life and Systemic Exposure: Long-Acting vs. Short-Acting Modulators

Fingolimod phosphate, derived from fingolimod, exhibits an exceptionally long half-life of 6–9 days in humans [1]. This is substantially longer than the half-lives of siponimod (30 hours) [2], ozanimod (21 hours) [3], and ponesimod (33 hours) [4]. The extended half-life of fingolimod results in a prolonged washout period (~2 months) compared to the ~1 week required for the second-generation modulators [5].

Pharmacokinetics Half-life Washout period

Oral Bioavailability of the Prodrug: A Procurement Consideration for In Vivo Studies

Fingolimod, the prodrug of fingolimod phosphate, demonstrates an oral bioavailability exceeding 90% in humans [1]. This high bioavailability is comparable to that of siponimod (84%) [2] and ponesimod (84%) [3], and reported as high for ozanimod [4]. For in vivo studies, this high oral bioavailability ensures reliable systemic exposure and predictable dose-response relationships, minimizing compound waste and inter-animal variability.

Oral bioavailability Pharmacokinetics In vivo dosing

Clinical Efficacy in Multiple Sclerosis: Annualized Relapse Rate Reduction

In pivotal phase III clinical trials, fingolimod (0.5 mg daily) reduced the annualized relapse rate (ARR) to 0.18 compared to 0.40 for placebo [1]. This 55% relative reduction is comparable to that observed with siponimod (ARR 0.071 vs. 0.160; 56% reduction) [2], ozanimod (ARR 0.172 vs. 0.276; 38% reduction) [3], and ponesimod (ARR 0.202 vs. 0.290; 30% reduction) [4]. While cross-trial comparisons are confounded by differing patient populations and trial designs, the magnitude of ARR reduction for fingolimod remains a key benchmark for evaluating the therapeutic potential of S1P receptor modulators [5].

Multiple sclerosis Clinical efficacy Annualized relapse rate

Optimal Research and Industrial Application Scenarios for Fingolimod Phosphate (402616-23-3) Based on Quantitative Differentiation


Pan-S1P Receptor Pharmacology Studies Requiring Broad Subtype Engagement

Fingolimod phosphate is the reagent of choice for experiments designed to investigate the integrated effects of simultaneous S1P1, S1P3, S1P4, and S1P5 receptor activation. Its defined Ki values for these subtypes (2.1, 5.9, 23, and 2.2 nM, respectively) [1] provide a quantitative framework for receptor occupancy modeling and dose-response analyses. In contrast, selective modulators like ponesimod (S1P1 only) or siponimod/ozanimod (S1P1/5 only) cannot replicate the pan-agonist signaling network, making fingolimod phosphate essential for studies on lymphocyte trafficking, endothelial barrier function, and central nervous system effects that may involve multiple S1P receptor subtypes [2].

Longitudinal In Vivo Studies Requiring Extended Half-Life and Sustained Target Engagement

The exceptionally long half-life of fingolimod phosphate (6–9 days) [1] makes it uniquely suited for chronic dosing regimens in animal models where once-daily or less frequent administration is desired to maintain steady-state receptor internalization. This contrasts with the shorter half-lives of siponimod (30 hours) , ozanimod (21 hours) [2], and ponesimod (33 hours) [3], which necessitate more frequent dosing to achieve comparable target coverage. For studies modeling the sustained lymphocyte sequestration required for multiple sclerosis research, fingolimod phosphate offers a pharmacologically relevant and convenient dosing schedule [4].

Cardiovascular Safety Profiling and Off-Target Risk Assessment

Given its well-characterized cardiovascular effects—including a mean heart rate reduction of 8.1 bpm and symptomatic bradycardia incidence of 0.6% [1]—fingolimod phosphate serves as a benchmark for evaluating the cardiac safety liabilities of novel S1P receptor modulators. In head-to-head or cross-study comparisons, the lower bradycardia rates observed with siponimod (0.001%) and ozanimod (0.001%) highlight the safety advantage of selective S1P1/5 engagement over pan-agonism [2]. Researchers developing next-generation modulators can use fingolimod phosphate as a positive control to assess improvements in therapeutic index and to validate in vitro/in vivo models of S1P3-mediated bradycardia [3].

Bioanalytical Method Development and Pharmacokinetic/Pharmacodynamic Modeling

The high oral bioavailability of the prodrug fingolimod (>90%) [1] and the predictable dose-proportional exposure of fingolimod phosphate make this compound an ideal reference standard for developing LC-MS/MS assays and PK/PD models for S1P receptor modulators. Its long half-life and low-to-moderate intersubject variability [2] facilitate robust population pharmacokinetic analyses and interspecies scaling. Furthermore, the distinct phosphorylation pathway (sphingosine kinase 2-dependent) [3] provides a unique experimental system for studying prodrug activation kinetics, distinguishing it from direct-acting agonists like siponimod and ponesimod that do not require bioactivation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fingolimod phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.